7-(3-(1H-benzo[d]imidazol-1-yl)-2-hydroxypropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
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Overview
Description
7-(3-(1H-benzo[d]imidazol-1-yl)-2-hydroxypropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a complex organic compound that features a benzimidazole moiety linked to a hydroxypropoxy group, which is further connected to a dihydrocyclopenta[c]chromenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-(1H-benzo[d]imidazol-1-yl)-2-hydroxypropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple steps:
Formation of the Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions, such as using polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester.
Attachment of the Hydroxypropoxy Group: The hydroxypropoxy group can be introduced through nucleophilic substitution reactions, where the benzimidazole is reacted with an appropriate epoxide or halohydrin under basic conditions.
Cyclization to Form the Dihydrocyclopenta[c]chromenone: The final step involves the cyclization of the intermediate to form the dihydrocyclopenta[c]chromenone structure, which can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
7-(3-(1H-benzo[d]imidazol-1-yl)-2-hydroxypropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxypropoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The benzimidazole ring can be reduced under hydrogenation conditions to form dihydrobenzimidazole derivatives.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogenation can be performed using catalysts such as palladium on carbon or platinum oxide.
Substitution: Nucleophilic substitution can be carried out using reagents like alkyl halides, tosylates, or mesylates under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydrobenzimidazole derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-(3-(1H-benzo[d]imidazol-1-yl)-2-hydroxypropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(3-(1H-benzo[d]imidazol-1-yl)-2-hydroxypropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The benzimidazole moiety can interact with various enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: The compound may affect cellular signaling pathways, leading to changes in cell proliferation, apoptosis, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-Aminophenyl)benzimidazole: Another benzimidazole derivative with different biological activities.
4-(1H-benzo[d]imidazol-2-yl)aniline: Known for its pharmacological properties, including antiviral and anticancer activities.
Uniqueness
7-(3-(1H-benzo[d]imidazol-1-yl)-2-hydroxypropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is unique due to its combination of a benzimidazole moiety with a hydroxypropoxy group and a dihydrocyclopenta[c]chromenone structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
The compound 7-(3-(1H-benzo[d]imidazol-1-yl)-2-hydroxypropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Synthesis and Structural Characteristics
The synthesis of this compound involves multiple steps, typically starting from simpler benzimidazole derivatives. The structural framework includes a benzimidazole moiety linked to a cyclopentachromene core through a hydroxypropoxy group. This unique structure is believed to contribute to its biological activity.
Anticancer Properties
Research indicates that compounds containing benzimidazole frameworks exhibit anticancer properties. For instance, studies have shown that related compounds can inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of signaling pathways such as PI3K/Akt and MAPK pathways .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit D-amino acid oxidase (DAAO), an enzyme implicated in several neurological disorders. The structure-activity relationship studies suggest that modifications on the benzimidazole ring significantly affect inhibitory potency, with IC50 values ranging from 70 nM to over 100 µM for various derivatives . This inhibition can lead to increased levels of D-serine, a crucial neurotransmitter involved in synaptic plasticity and memory formation.
Antimicrobial Activity
Recent investigations have also highlighted the antimicrobial potential of benzimidazole derivatives against pathogens like Pseudomonas aeruginosa. Compounds targeting quorum sensing mechanisms have shown promise as adjuvant therapies, reducing virulence factors and biofilm formation . The specific compound under study may exhibit similar properties due to its structural characteristics.
In Vivo Studies
In vivo studies involving related benzimidazole compounds have demonstrated efficacy in animal models. For example, one study reported that a benzimidazole derivative significantly reduced tumor growth in xenograft models at doses as low as 10 mg/kg . These findings underscore the potential therapeutic applications of the compound in oncology.
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of new compounds. Preliminary data suggest that modifications to the hydroxypropoxy group can enhance bioavailability and decrease clearance rates in animal models .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that variations in substituents on the benzimidazole ring and cyclopentachromene core significantly influence biological activity. Key observations include:
- Positioning of Hydroxy Groups : Hydroxylation at specific positions enhances enzyme inhibition.
- Size and Electronegativity of Substituents : Larger or more electronegative groups tend to increase binding affinity to target enzymes.
Modification Type | Effect on Activity | IC50 Range |
---|---|---|
Hydroxyl Group Positioning | Enhanced DAAO inhibition | 70 nM - 100 µM |
Substituent Size | Increased binding affinity | Varies significantly |
Properties
IUPAC Name |
7-[3-(benzimidazol-1-yl)-2-hydroxypropoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c25-14(11-24-13-23-19-6-1-2-7-20(19)24)12-27-15-8-9-17-16-4-3-5-18(16)22(26)28-21(17)10-15/h1-2,6-10,13-14,25H,3-5,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXZRNVOAFMQLD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OCC(CN4C=NC5=CC=CC=C54)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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